1-Benzyl-2-(bromomethyl)aziridine
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Overview
Description
1-Benzyl-2-(bromomethyl)aziridine is a chemical compound with the molecular formula C₁₄H₁₄BrN. It is a member of the aziridine family, characterized by a three-membered ring structure containing nitrogen. This compound is notable for its reactivity and utility in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-(bromomethyl)aziridine can be synthesized through several methods. One common approach involves the reaction of benzyl bromide with aziridine in the presence of a strong base, such as sodium hydride (NaH). The reaction proceeds via nucleophilic substitution, where the aziridine nitrogen attacks the benzyl bromide, leading to the formation of the aziridine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-(bromomethyl)aziridine undergoes various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridinium salts.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the bromomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed:
Aziridinium Salts: Formed through oxidation.
Amines: Resulting from reduction reactions.
Substituted Aziridines: Produced through nucleophilic substitution.
Scientific Research Applications
1-Benzyl-2-(bromomethyl)aziridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be employed in the study of biological systems, such as enzyme inhibition and receptor binding.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Benzyl-2-(bromomethyl)aziridine exerts its effects involves its reactivity as an electrophile. The aziridine ring, being strained, is highly reactive towards nucleophiles. The bromomethyl group can act as a leaving group, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Benzyl-2-(bromomethyl)aziridine is similar to other aziridines and bromomethyl compounds, but it stands out due to its unique structure and reactivity. Some similar compounds include:
Benzyl bromide: A simpler compound with a similar bromomethyl group.
Aziridine: A related compound without the benzyl group.
Bis(bromomethyl)aziridine: A compound with two bromomethyl groups.
Properties
IUPAC Name |
1-benzyl-2-(bromomethyl)aziridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-6-10-8-12(10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWSXVXUSOFXPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1CC2=CC=CC=C2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Why is it important to consider solvent effects when studying the reactivity of 1-benzyl-2-(bromomethyl)aziridine with sodium methoxide?
A: Computational studies have shown that neglecting solvent effects can lead to inaccurate energy profiles for the reaction. Including explicit methanol molecules in the computational model significantly alters the energy landscape. This highlights the necessity of considering explicit solvation to accurately describe the reaction pathway and predict the reactivity of this compound with sodium methoxide. []
Q2: Can this compound be used to synthesize more complex molecules?
A: Yes, this compound serves as a valuable building block in organic synthesis. For example, it can react with protected glycine esters to yield alkyl 3-(N-benzylaziridin-2-yl)-2-aminopropanoates, which are constrained heterocyclic diamino acid derivatives. [] These derivatives can be further transformed into stereochemically defined 2-(aminomethyl)-1-aminocyclopropanecarboxylic acid derivatives. []
Q3: Has this compound been used to synthesize any specific compound classes?
A: Research demonstrates the application of this compound in synthesizing quaternary allylammonium salts. [] While the specific details of the reaction are not provided in the abstract, this highlights the versatility of this compound as a building block for accessing different classes of organic compounds.
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